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Abstract
Pardoprunox (SLV-308) is a novel benzoxazolone derivative that was under development for

the treatment of Parkinson's disease, reaching Phase III clinical trials. Its unique

pharmacological profile as a partial agonist at dopamine D2 and D3 receptors and a full agonist

at serotonin 5-HT1A receptors suggested potential for both motor symptom control and

management of non-motor symptoms and treatment-related complications. This technical guide

provides an in-depth overview of the chemical structure, and physicochemical and

pharmacological properties of Pardoprunox, including available data from in vitro and in vivo

preclinical studies, and clinical trials. Detailed experimental methodologies for key assays are

provided to facilitate further research and understanding of this compound.

Chemical Structure and Physicochemical Properties
Pardoprunox, with the systematic IUPAC name 7-(4-methylpiperazin-1-yl)-3H-1,3-benzoxazol-

2-one, is a synthetic small molecule.[1][2] Its chemical structure is characterized by a

benzoxazolone core linked to a methylpiperazine moiety.

Table 1: Chemical and Physical Properties of Pardoprunox (SLV-308)
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Property Value Reference(s)

IUPAC Name
7-(4-methylpiperazin-1-yl)-3H-

1,3-benzoxazol-2-one
[1][2]

Synonyms SLV-308, DU-126891 [3]

Molecular Formula C12H15N3O2

Molecular Weight 233.271 g/mol

CAS Number 269718-84-5

Solubility
The hydrochloride salt is

soluble in DMSO.

Pharmacology
Pardoprunox exhibits a distinct receptor binding profile, acting as a potent partial agonist at

dopamine D2 and D3 receptors and a full agonist at serotonin 5-HT1A receptors. It also

displays lower affinity for D4, α1-adrenergic, α2-adrenergic, and 5-HT7 receptors.

In Vitro Pharmacology
The in vitro activity of Pardoprunox has been characterized through radioligand binding and

functional assays.

Table 2: In Vitro Receptor Binding Affinities (pKi) and Functional Potencies (pEC50/pA2) of

Pardoprunox
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Receptor Assay Type Parameter Value Reference(s)

Dopamine D2 Binding pKi 8.1

Functional

(cAMP)
pEC50 8.0

Functional

(cAMP)
pA2 8.4

Functional

(cAMP)
Intrinsic Activity 50%

Dopamine D3 Binding pKi 8.6

Functional

([35S]GTPγS)
pEC50 9.2

Functional

([35S]GTPγS)
pA2 9.0

Functional

([35S]GTPγS)
Intrinsic Activity 67%

Serotonin 5-

HT1A
Binding pKi 8.5

Functional

(cAMP)
pEC50 6.3

Functional

(cAMP)
Intrinsic Activity 100%

Dopamine D4 Binding pKi 7.8

α1-Adrenergic Binding pKi 7.8

α2-Adrenergic Binding pKi 7.4

5-HT7 Binding pKi 7.2

In Vivo Pharmacology
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Preclinical studies in animal models of Parkinson's disease have demonstrated the potential of

Pardoprunox to alleviate motor deficits.

Rodent Models: In rats with unilateral 6-hydroxydopamine (6-OHDA) lesions, oral

administration of Pardoprunox induced contralateral rotations, indicative of a dopaminergic

agonistic effect, with a minimal effective dose (MED) of 0.03 mg/kg. It also attenuated

novelty-induced and amphetamine-induced hyperlocomotion.

Primate Models: In MPTP-treated common marmosets, Pardoprunox dose-dependently

increased locomotor activity and reduced motor disability, with an MED of 0.03 mg/kg (p.o.).

The therapeutic effects were reversed by the D2 antagonist sulpiride. Notably, when

administered in combination with L-dopa to dyskinetic marmosets, Pardoprunox improved

motor function and was associated with a reduction in the severity of dyskinesia over time.

Clinical Trials
Pardoprunox progressed to Phase III clinical trials for the treatment of Parkinson's disease,

both as a monotherapy in early-stage patients and as an adjunct to levodopa in patients with

motor fluctuations.

Early-Stage Parkinson's Disease: In two large, randomized, double-blind trials (Rembrandt

and Vermeer), Pardoprunox demonstrated a significant improvement in motor symptoms

(as measured by the Unified Parkinson's Disease Rating Scale - Motor score) compared to

placebo. However, the tolerability was dose-related, with higher doses (12-42 mg/day)

leading to a high dropout rate due to adverse events such as nausea, somnolence, and

dizziness. The studies suggested that the tested dose range was likely higher than required

for optimal efficacy and that the titration schedule may have been too rapid.

Advanced Parkinson's Disease: As an adjunct to levodopa in patients experiencing motor

fluctuations, Pardoprunox significantly reduced "OFF" time and increased "ON" time without

troublesome dyskinesias compared to placebo. A high dropout rate due to adverse events

was also observed in this patient population at doses up to 42 mg/day. A separate safety and

tolerability study indicated that a more gradual titration schedule with intermediate dose

steps improved the tolerability of Pardoprunox.

Experimental Protocols
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In Vitro Assays
The following are generalized protocols based on the methodologies described in the cited

literature for the characterization of dopaminergic and serotonergic compounds.

Objective: To determine the binding affinity (Ki) of Pardoprunox for a specific receptor.

Materials:

Cell membranes from a cell line stably expressing the receptor of interest (e.g., CHO-K1

cells for human D2L, D3, or 5-HT1A receptors).

Radioligand specific for the receptor (e.g., [3H]-Spiperone for D2/D3, [3H]-8-OH-DPAT for

5-HT1A).

Pardoprunox at various concentrations.

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).

Non-specific binding control (a high concentration of a known ligand for the receptor).

Glass fiber filters (e.g., Whatman GF/B).

Scintillation cocktail and counter.

Procedure:

Prepare dilutions of Pardoprunox.

In a multi-well plate, combine the cell membranes, radioligand, and either buffer,

Pardoprunox, or the non-specific binding control.

Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g.,

room temperature or 37°C).

Terminate the reaction by rapid filtration through the glass fiber filters to separate bound

from unbound radioligand.

Wash the filters with ice-cold assay buffer.
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Place the filters in scintillation vials with scintillation cocktail.

Quantify the radioactivity using a scintillation counter.

Calculate the half-maximal inhibitory concentration (IC50) and then the Ki value using the

Cheng-Prusoff equation.

Objective: To determine the functional activity (pEC50, intrinsic activity) of Pardoprunox at

Gs or Gi/o-coupled receptors.

Materials:

A cell line expressing the receptor of interest (e.g., CHO-K1 cells).

Forskolin (to stimulate adenylyl cyclase).

A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Pardoprunox at various concentrations.

A cAMP detection kit (e.g., HTRF, ELISA).

Procedure:

Culture the cells in multi-well plates.

Pre-incubate the cells with a phosphodiesterase inhibitor.

Add Pardoprunox at various concentrations, followed by forskolin.

Incubate for a defined period (e.g., 30 minutes) at 37°C.

Lyse the cells to release intracellular cAMP.

Measure the cAMP concentration using a suitable detection method.

Plot the concentration-response curve to determine the pEC50 and intrinsic activity

relative to a full agonist.
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Objective: To measure G-protein activation by Pardoprunox at Gi/o-coupled receptors.

Materials:

Cell membranes expressing the receptor of interest.

[35S]GTPγS (a non-hydrolyzable GTP analog).

GDP (to ensure the G-protein is in its inactive state).

Pardoprunox at various concentrations.

Assay buffer.

Procedure:

Combine cell membranes, [35S]GTPγS, GDP, and Pardoprunox in a multi-well plate.

Incubate the mixture for a defined period (e.g., 60 minutes) at 30°C.

Terminate the reaction by rapid filtration.

Wash the filters with ice-cold buffer.

Quantify the bound [35S]GTPγS by scintillation counting.

Determine the pEC50 and intrinsic activity from the concentration-response curve.

In Vivo Models
Objective: To assess the pro-dopaminergic activity of Pardoprunox.

Procedure:

Anesthetize rats and unilaterally inject 6-hydroxydopamine (6-OHDA) into the substantia

nigra pars compacta to create a lesion of the nigrostriatal dopamine pathway.

Allow the animals to recover for a period of time (e.g., 2-3 weeks).
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Confirm the lesion by observing contralateral rotations following a challenge with a

dopamine agonist like apomorphine.

Administer Pardoprunox orally at various doses.

Record the number of contralateral (away from the lesioned side) rotations over a set

period to quantify the dopaminergic effect.

Objective: To evaluate the efficacy of Pardoprunox in a more clinically relevant model of

Parkinson's disease.

Procedure:

Induce a parkinsonian state in common marmosets by systemic administration of 1-

methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).

Assess the severity of motor disability using a validated rating scale and measure

locomotor activity.

Administer Pardoprunox orally at various doses.

Observe and score changes in motor disability and locomotor activity over time to

determine the efficacy of the treatment.

Conclusion
Pardoprunox (SLV-308) is a pharmacologically unique compound with a profile that suggested

potential benefits for patients with Parkinson's disease. Its partial agonism at D2/D3 receptors

and full agonism at 5-HT1A receptors offered a novel approach to modulating dopaminergic

and serotonergic systems. While clinical development was discontinued, the data gathered

from extensive preclinical and clinical research provide valuable insights for the development of

future therapies for Parkinson's disease and other neurological disorders. The detailed

methodologies presented in this guide are intended to support further investigation into the

properties and potential applications of Pardoprunox and similar compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Pardoprunox - Wikipedia [en.wikipedia.org]

2. Pardoprunox | C12H15N3O2 | CID 6918525 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. medchemexpress.com [medchemexpress.com]

To cite this document: BenchChem. [Pardoprunox (SLV-308): A Technical Guide on its
Chemical Structure and Pharmacological Properties]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1678466#pardoprunox-slv-308-
chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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